molecular formula C11H6F3NO4 B1667500 Bragsin1 CAS No. 369631-68-5

Bragsin1

Cat. No.: B1667500
CAS No.: 369631-68-5
M. Wt: 273.16 g/mol
InChI Key: WEUSXIBCGCFOQR-UHFFFAOYSA-N
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Description

Bragsin1 is a potent, selective, and noncompetitive inhibitor of the ArfGEF BRAG2. It inhibits Arf GTPase activation with an IC50 of 3 μM. This compound binds to the PH domain of BRAG2 and acts as a noncompetitive interfacial inhibitor. This compound has shown significant anti-cancer activity and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bragsin1 involves multiple steps, starting with the preparation of the core structure. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and nitration.

    Functional Group Modifications: The core structure undergoes further modifications to introduce functional groups necessary for its activity. This includes fluorination and nitro group reduction.

    Final Assembly: The final product is obtained through purification and crystallization processes

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bragsin1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

Bragsin1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the inhibition of ArfGEF BRAG2 and its effects on Arf GTPase activation.

    Biology: Employed in cellular studies to understand its impact on the trans-Golgi network and membrane dynamics.

    Medicine: Investigated for its anti-cancer properties, particularly in breast cancer cell lines.

    Industry: Utilized in the development of new drugs targeting peripheral membrane proteins

Mechanism of Action

Bragsin1 exerts its effects by binding to the PH domain of BRAG2, preventing the activation of Arf GTPase. This binding occurs at the interface between the PH domain and the lipid bilayer, rendering BRAG2 unable to activate lipidated Arf. This mechanism disrupts the signaling pathways involved in cell motility, membrane traffic, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bragsin1

This compound is unique due to its selective and noncompetitive inhibition of the PH domain of BRAG2. Unlike other inhibitors that target the Sec7 domain, this compound specifically binds to the PH domain, making it a valuable tool for studying protein-membrane interactions without disrupting other cellular processes .

Properties

IUPAC Name

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUSXIBCGCFOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.